![molecular formula C9H11NO2 B13927905 2-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol](/img/structure/B13927905.png)
2-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2-methyl-2H-1,4-benzoxazin-6-ol is an organic compound with the molecular formula C9H11NO2. It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2-methyl-2H-1,4-benzoxazin-6-ol can be achieved through several methods. One common approach involves the reaction of aromatic primary amines with formaldehyde and phenols under reflux conditions . Another method includes the Buchwald-Hartwig cross-coupling reaction between substituted bromobenzenes and various 1,4-benzoxazines . Additionally, microwave-assisted synthesis has been employed to prepare benzoxazine derivatives .
Industrial Production Methods
Industrial production of 3,4-Dihydro-2-methyl-2H-1,4-benzoxazin-6-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2-methyl-2H-1,4-benzoxazin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3,4-Dihydro-2-methyl-2H-1,4-benzoxazin-6-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2-methyl-2H-1,4-benzoxazin-6-ol involves its interaction with specific molecular targets. For instance, it inhibits topoisomerase I by preventing the enzyme-substrate binding, which is crucial for DNA replication and transcription . This inhibition can lead to the accumulation of DNA breaks, ultimately inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-1,4-benzoxazin-3-one
- 3,4-Dihydro-2H-1,4-benzoxazin-2-yl
- 3,4-Dihydro-2H-1,4-benzoxazin-6-amine
Uniqueness
Compared to similar compounds, 3,4-Dihydro-2-methyl-2H-1,4-benzoxazin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase I with high specificity makes it a valuable compound for anticancer research .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-ol |
InChI |
InChI=1S/C9H11NO2/c1-6-5-10-8-4-7(11)2-3-9(8)12-6/h2-4,6,10-11H,5H2,1H3 |
InChI Key |
TWUQECLTGOGBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(O1)C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


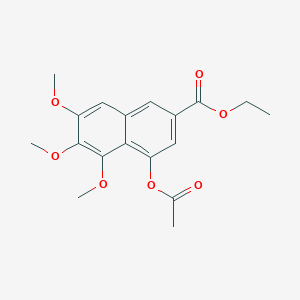
methanone](/img/structure/B13927838.png)
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
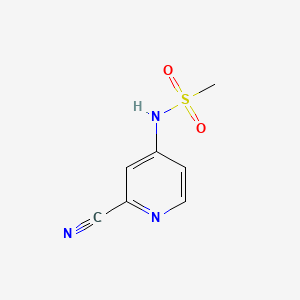
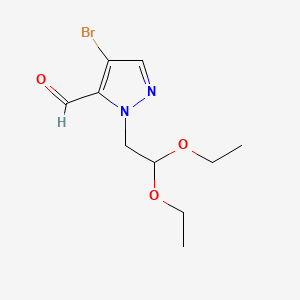
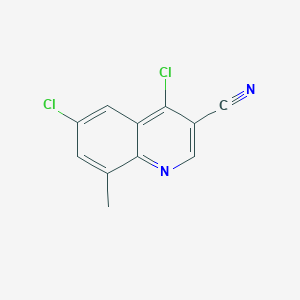
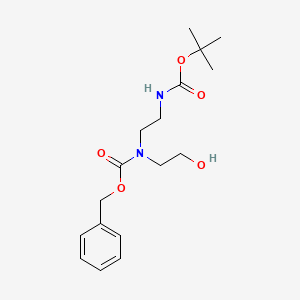
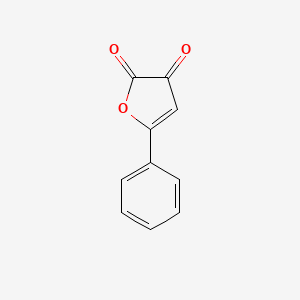
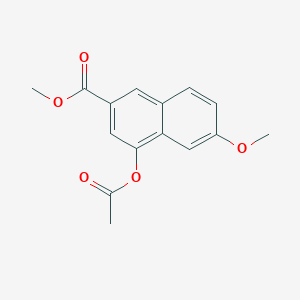
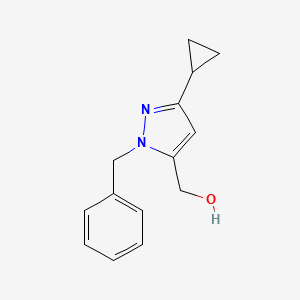

![2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B13927875.png)

![Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13927879.png)
